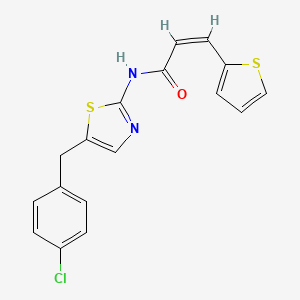

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS2/c18-13-5-3-12(4-6-13)10-15-11-19-17(23-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,10H2,(H,19,20,21)/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGCTFYKYQGEN-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, including antimicrobial, herbicidal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiazole ring

- Thiophene moiety

- Acrylamide group

Its molecular formula is , with a molecular weight of approximately 383.85 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules, which could lead to various biological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole and thiophene derivatives have been shown to inhibit the growth of various pathogens.

Key Findings:

- A study demonstrated that derivatives with thiazole and thiophene structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against multiple pathogens, including Staphylococcus aureus and Candida albicans .

- The compound's ability to disrupt biofilm formation was also noted, enhancing its potential as an antimicrobial agent .

2. Herbicidal Activity

The structural characteristics of this compound suggest it may function as an effective herbicide. Compounds with similar thiazole and acrylamide moieties have been linked to the inhibition of photosystem II electron transport in plants.

Research Insights:

- Preliminary studies suggest that this compound may inhibit photosynthetic processes, indicating potential use in agricultural applications as a herbicide .

3. Anticancer Potential

Emerging research highlights the anticancer properties of thiophene and thiazole derivatives, suggesting that this compound may also exhibit similar effects.

Evidence:

- A study on related thiophene carboxamide derivatives showed promising anticancer activity, indicating that modifications in the structure can enhance efficacy against cancer cells .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Benzo[d]thiazole ring | Antimicrobial, anticancer |

| 2-cyanoacrylamides | Various substituents | Herbicidal activity |

| 5-methylfuran derivatives | Furan ring | Potential anti-inflammatory |

The unique combination of thiazole and thiophene rings in this compound may confer distinct herbicidal and therapeutic properties compared to other related compounds.

Case Studies

- Antimicrobial Study : In vitro evaluations revealed that derivatives similar to this compound displayed synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole . This suggests potential for developing combination therapies against resistant strains.

- Herbicidal Efficacy : Field trials indicated that compounds within this structural class effectively reduced weed biomass by inhibiting photosynthetic pathways, supporting their application as herbicides in agricultural settings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has shown promising antimicrobial properties. Research indicates that derivatives containing thiazole and thiophene rings can inhibit the growth of various pathogens. For instance, studies have demonstrated that similar compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential : The ability of this compound to interact with biological targets suggests its potential as an anticancer agent. Investigations into its mechanism of action have revealed interactions with enzymes involved in cancer cell proliferation .

Enzyme Inhibition : The thiazole and acrylamide functionalities may allow the compound to inhibit specific enzymes, which could be explored for therapeutic applications in diseases where enzyme dysregulation is a factor .

Agricultural Applications

The compound's herbicidal properties are of particular interest in agriculture. Its structural features may confer unique herbicidal effects compared to other related compounds. Studies suggest that it could be developed into an effective herbicide targeting specific weed species while minimizing impact on crops .

Materials Science

In materials science, the combination of thiazole, thiophene, and acrylamide groups positions this compound as a candidate for developing functional materials such as organic electronics. Its chemical stability and reactivity make it suitable for applications in coatings and polymers .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial activity of various derivatives of thiazole and thiophene compounds against pathogenic bacteria. The results indicated that certain derivatives exhibited inhibition rates ranging from 40% to 86% against Gram-positive strains, highlighting the potential of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide in developing new antimicrobial agents .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, Thiophene moiety | Antimicrobial, Anticancer |

| Other Thiazole Derivatives | Various substituents | Herbicidal activity |

Case Study 2: Anticancer Mechanism Exploration

Research has focused on the anticancer potential of acrylamide derivatives similar to this compound. Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer cell signaling pathways, suggesting a mechanism for their anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis yields, and functional attributes of the target compound with related molecules from the evidence:

Key Observations

Core Heterocycle Influence: The thiazole core in the target compound and Compound 9 (thiazolidinone) enhances π-π stacking and hydrogen bonding, critical for target binding. In contrast, isoxazole-based Compound 5m prioritizes steric effects due to its planar structure .

Substituent Effects :

- The 4-chlorobenzyl group in the target compound and Compound 9 introduces hydrophobicity, aiding membrane penetration. Replacement with 4-methoxyphenyl (Compound 9 ) or morpholine (26b ) modulates solubility and target specificity .

- Thiophen-2-yl vs. furan-2-yl: Thiophene’s sulfur atom enhances electron delocalization and metabolic stability compared to furan’s oxygen, as seen in 26b .

Synthesis Efficiency :

- High-yield syntheses (e.g., 90% for Compound 9 ) involve straightforward condensation of thiosemicarbazide with aryl aldehydes. The target compound’s synthesis likely requires multi-step protocols similar to CDK7 inhibitors , which may lower yields .

Biological Activity Trends :

- Thiazole-acrylamide hybrids (Target compound , CDK7 inhibitor ) show promise in oncology, whereas morpholine-acrylamides (26b ) target bacterial sortases. The absence of electron-withdrawing groups (e.g., nitro in Compound 12 ) in the target compound may reduce cytotoxicity but improve selectivity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves three key steps:

Thiazole ring formation : React 4-chlorobenzyl chloride with thiourea derivatives under basic conditions (e.g., NaOH/ethanol) to form the 5-(4-chlorobenzyl)thiazol-2-amine intermediate.

Acrylamide coupling : Use a condensation reaction between the thiazol-2-amine and (Z)-3-(thiophen-2-yl)acryloyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>95%).

- Optimization Tips : Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1). Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 amine:acryloyl chloride) to maximize yield (reported 70–85% in analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- 1H/13C NMR : Confirm the Z-configuration of the acrylamide double bond (J ≈ 10–12 Hz for trans coupling in E-isomers vs. absence in Z). The thiophene protons appear as multiplet (δ 6.8–7.2 ppm), and the 4-chlorobenzyl group shows aromatic peaks at δ 7.3–7.5 ppm.

- IR Spectroscopy : Identify acrylamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 387.0423 (calculated for C₁₈H₁₄ClN₃OS₂).

- Additional Methods : X-ray crystallography (if single crystals form) resolves stereochemistry and intermolecular interactions .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL).

- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorometric assays (IC50 determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity (therapeutic index).

- Reference Data : Analogous compounds show IC50 values of 5–20 µM in kinase inhibition and MICs of 10–50 µg/mL .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activities across structural analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., HER2 kinase). Compare binding poses of 4-chlorobenzyl vs. 2-chlorobenzyl analogs to explain activity differences.

- DFT Calculations : Calculate Fukui indices (via Multiwfn) to identify nucleophilic/electrophilic sites influencing reactivity.

- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing 4-Cl may enhance binding affinity vs. electron-donating groups .

Q. What strategies mitigate solubility challenges during in vivo testing?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the acrylamide moiety for enhanced aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve bioavailability. Characterize via dynamic light scattering (DLS) and in vitro release studies (pH 7.4 vs. 5.5).

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for dosing solutions, ensuring <0.1% DMSO to avoid cytotoxicity .

Q. How can researchers address discrepancies in IC50 values between enzymatic and cellular assays?

- Methodological Answer :

- Assay Validation : Standardize ATP concentrations (1 mM for kinase assays) and cell culture conditions (e.g., hypoxia vs. normoxia).

- Membrane Permeability : Measure logP (HPLC) to assess cellular uptake. High logP (>3) may reduce efficacy in cellular models despite strong enzymatic inhibition.

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify competing targets .

Key Recommendations

- Prioritize stereochemical purity (Z-configuration) via NOESY NMR to avoid inactive E-isomer contamination.

- Use molecular dynamics simulations (GROMACS) to predict metabolic stability against liver microsomes.

- Collaborate with crystallography labs for X-ray structure determination to guide rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.